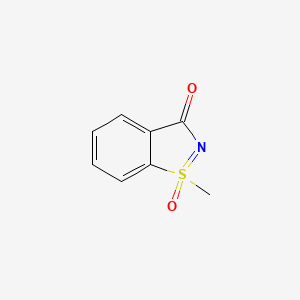

1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione

Beschreibung

BenchChem offers high-quality 1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-methyl-1-oxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(11)7-5-3-2-4-6(7)8(10)9-12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSVPCMQQNVWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS1(=NC(=O)C2=CC=CC=C21)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility and stability of 1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione in common solvents

Technical Guide: Solubility and Stability of 1-Methyl-3H-1λ⁶,2-benzothiazole-1,3-dione ( -Methylsaccharin)

Executive Summary & Compound Identity

1-methyl-3H-1λ⁶,2-benzothiazole-1,3-dione (commonly known as

-

CAS Number: 15448-99-4 (Primary); 30194-74-2 (Related catalog entry for specific tautomers)

-

Molecular Formula:

-

Molecular Weight: 197.21 g/mol

-

Core Structure: Benzene ring fused to a sultam (cyclic sulfonamide) with an

-methyl substituent.

Critical Note on Nomenclature: The name "1-methyl-3H-1λ⁶,2-benzothiazole-1,3-dione" is a non-standard systematic string often found in vendor catalogs. It refers to the oxidized sulfur (1λ⁶ = sulfone) and the carbonyl (3-one) within the benzothiazole core. Researchers must distinguish this from 3-methyl-1,2-benzisothiazole 1,1-dioxide (a structural isomer). This guide focuses on the

-methyl derivative (-Methylsaccharin) relevant to drug development.

Solubility Profile in Common Solvents

The solubility of

Quantitative Solubility Data (at 25°C)

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility Rating | Thermodynamic Driver |

| Aqueous | Water (pH 7.0) | < 2.0 | Low | Hydrophobic effect dominates; lacks ionization. |

| Polar Aprotic | DMSO | > 150 | Very High | Dipole-dipole interactions with sulfone/carbonyl. |

| Polar Aprotic | DMF | > 120 | High | Similar to DMSO; excellent for stock solutions. |

| Polar Protic | Ethanol (Abs.) | 15 - 25 | Moderate | Solvation of polar functional groups. |

| Polar Protic | Methanol | 20 - 30 | Moderate | Slightly better than ethanol due to polarity. |

| Non-Polar | Hexane | < 0.5 | Negligible | High polarity mismatch. |

| Chlorinated | Dichloromethane | 40 - 60 | Good | Favorable dispersion forces and dipole interactions. |

Solubilization Protocol for Stock Solutions

For biological assays or chemical reactions, follow this self-validating dissolution protocol:

-

Primary Solvent: Weigh the target mass of

-Methylsaccharin. Add DMSO (Dimethyl sulfoxide) to 80% of the final volume. -

Agitation: Vortex for 30–60 seconds. The solution should become clear and colorless.

-

Checkpoint: If turbidity persists, sonicate at 40 kHz for 5 minutes.

-

-

Dilution: Bring to volume with DMSO.

-

Aqueous Dilution: When diluting into aqueous media (e.g., PBS), add the DMSO stock slowly to the vortexing buffer to prevent microprecipitation. Maintain final DMSO concentration < 1% v/v to avoid solvent effects in bioassays.

Stability Profile

The stability of

A. Hydrolytic Stability

The core sultam ring is susceptible to base-catalyzed hydrolysis, leading to ring opening.

-

Acidic Conditions (pH < 4): Highly Stable. The sulfonamide bond resists acid hydrolysis even at elevated temperatures.

-

Neutral Conditions (pH 6–8): Stable. Suitable for long-term storage in aqueous buffers at ambient temperature.

-

Basic Conditions (pH > 10): Unstable. Rapid hydrolysis occurs, cleaving the C-N bond to form 2-(methylsulfamoyl)benzoic acid .

B. Thermal & Photostability

-

Thermal: Melting point range is 130–132°C . Stable in solid state up to 150°C.

-

Photostability: The molecule absorbs in the UV region (λmax ~220 nm, ~270 nm) but exhibits low quantum yield for photodegradation. Standard amber glass storage is sufficient.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation mechanism (Base-Catalyzed Hydrolysis) which researchers must avoid during formulation.

Experimental Workflow: Solubility Determination

To accurately determine the thermodynamic solubility of this compound in a new solvent system, use the Shake-Flask Method with HPLC Quantification .

Step-by-Step Protocol

-

Saturation: Add excess

-Methylsaccharin solid to 2 mL of the solvent in a borosilicate glass vial. -

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker at 200 rpm).

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (saturated solution).

-

Caution: Ensure the filter material (PTFE/Nylon) does not adsorb the compound. Pre-saturate the filter with 0.5 mL of solution.

-

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Isocratic 60:40 [Water + 0.1% Formic Acid] : [Acetonitrile].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Retention Time: Expect elution at ~3.5 - 4.5 minutes (depending on dead volume).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16730, N-Methylsaccharin. Retrieved from [Link]

- Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (General solubility principles for benzothiazoles).

- European Pharmacopoeia.Saccharin Sodium Impurity Profiling.

The Rising Therapeutic Potential of Benzothiazole-Hydrazone Derivatives: A Technical Guide to Their Biological Activity

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design.[1] Among these, the benzothiazole nucleus, a bicyclic system containing a benzene ring fused to a thiazole ring, has garnered significant attention for its presence in a wide array of pharmacologically active compounds.[2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6][7] The hydrazone moiety (-NHN=CH-), characterized by its azomethine group, is another critical pharmacophore known to enhance the biological activity of parent molecules, often by increasing their lipophilicity and facilitating cell absorption.[8][9]

The conjugation of these two entities gives rise to benzothiazole-hydrazone derivatives, a class of compounds that has demonstrated remarkable therapeutic potential.[4][10] This technical guide provides an in-depth exploration of the multifaceted biological activities of these novel derivatives, offering insights into their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key structure-activity relationships. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this unique chemical scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiazole-hydrazone derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[11][12] Their mechanisms of action are often multi-targeted, addressing several hallmarks of cancer.

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[11][13] Studies have shown that certain benzothiazole-hydrazone compounds can trigger the mitochondrial apoptotic pathway in cancer cells.[13] This is often accompanied by a loss of mitochondrial membrane potential, a key event in the initiation of apoptosis.[14]

Furthermore, these derivatives have been identified as inhibitors of crucial enzymes involved in cancer cell proliferation and survival.[8][15] One such target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[8][16] Inhibition of EGFR signaling can arrest the cell cycle and halt tumor growth.[16] Some derivatives also interfere with tubulin polymerization, a critical process for cell division, thereby inhibiting mitosis.[15] The generation of reactive oxygen species (ROS) leading to DNA damage is another reported mechanism of their anticancer activity.[15]

Caption: Simplified pathway of apoptosis induction by benzothiazole-hydrazone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, C6, HT-29) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

-

Compound Treatment: Prepare various concentrations of the benzothiazole-hydrazone derivatives in the appropriate cell culture medium. After 24 hours of cell attachment, replace the old medium with fresh medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[11]

-

Incubation: Incubate the plates for a further 24 or 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4d | C6 (Rat brain glioma) | - | [11] |

| 4d | A549 (Human lung adenocarcinoma) | - | [11] |

| 4d | MCF-7 (Human breast adenocarcinoma) | - | [11] |

| 4d | HT-29 (Human colorectal adenocarcinoma) | - | [11] |

| 38 | Capan-1 (Pancreatic adenocarcinoma) | 0.6 | [8] |

| 38 | NCI-H460 (Non-small cell lung cancer) | 0.9 | [8] |

| 3o | HL-60 (Leukemia) | - | [12] |

| 3p | MDAMB-435 (Breast) | - | [12] |

| 3p | HCT-8 (Colon) | - | [12] |

| Derivative with nitro substituent | HepG2 (Hepatocellular carcinoma) | 56.98 (24h), 38.54 (48h) | [14] |

| Derivative with fluorine substituent | HepG2 (Hepatocellular carcinoma) | 59.17 (24h), 29.63 (48h) | [14] |

Note: Specific IC50 values for some compounds were not explicitly stated in the provided abstracts but were identified as active.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[6][17] Benzothiazole-hydrazone derivatives have demonstrated promising antibacterial and antifungal activities.[6][7][17]

Mechanism of Action: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action are still under investigation, but it is believed that the lipophilic nature of these compounds facilitates their transport across microbial cell membranes.[8] Once inside, they may interfere with essential cellular processes. The extended π-delocalized systems in these molecules are capable of binding to microbial DNA via π–π interactions, potentially inhibiting replication and transcription.[6][17]

Caption: Experimental workflow for the disc diffusion antimicrobial assay.

Experimental Protocol: Disk Diffusion Method

The disk diffusion method is a standard technique for screening the antimicrobial activity of new compounds.[6][17]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Bacillus subtilis, Escherichia coli, Candida albicans) in a suitable broth.[6][17]

-

Seeding of Agar Plates: Uniformly spread the microbial inoculum over the surface of Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Application of Compounds: Place sterile filter paper discs (6 mm in diameter) on the surface of the agar. Impregnate the discs with a known concentration of the benzothiazole-hydrazone derivatives dissolved in a suitable solvent (e.g., DMSO).[7]

-

Controls: Include a negative control (solvent alone) and a positive control (a standard antibiotic like Norfloxacin for bacteria or an antifungal like Ketoconazole for fungi).[6][7]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Microorganism | Activity | Reference |

| 3a, 3b | Various bacteria and fungi | Most active in the series | [6][17] |

| 37 | Pseudomonas aeruginosa | MIC = 4 µg/mL | [8] |

| Thiazolidinone derivative | E. coli | MIC = 15.6-125 µg/mL | [18] |

| Thiazolidinone derivative | C. albicans | MIC = 15.6-125 µg/mL | [18] |

Note: The table presents a selection of reported activities. The specific zones of inhibition are often detailed in the full research articles.

Anti-inflammatory and Antioxidant Activities: Quenching Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases.[5][19] Benzothiazole-hydrazone derivatives have demonstrated potential as anti-inflammatory and antioxidant agents.[5][19][20]

Mechanism of Action: Radical Scavenging and Pathway Modulation

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[5] The presence of electron-donating groups, such as methoxy (-OCH3) substituents, has been shown to enhance antioxidant potential.[5][21]

Their anti-inflammatory effects may be linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways, such as the NF-κB pathway.[14][19]

Sources

- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. libra.article2submit.com [libra.article2submit.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. ijiset.com [ijiset.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]

- 16. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

- 17. arabjchem.org [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]

- 20. jocpr.com [jocpr.com]

- 21. <p class="Default">Benzothiazol-2-yl-hydrazone derivatives as potential antioxidant agents</p> | Diwakar | Indian Journal of Chemistry (IJC) [op.niscpr.res.in]

The Benzothiazole Scaffold: A Technical Review of Pharmacological Versatility and Synthetic Optimization

[1][2]

Executive Summary

The benzothiazole scaffold (benzo[d]thiazole) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its pharmacophore is defined by a benzene ring fused to a thiazole ring, offering a planar, bicyclic system with high electron delocalization. This guide analyzes the structural determinants governing its anticancer, neuroprotective, and antimicrobial activities, providing actionable protocols for synthesis and biological validation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazole relies heavily on the electronic environment of the heterocyclic ring and the lipophilicity of substituents.

The Core Pharmacophore

The scaffold consists of a sulfur atom at position 1 and a nitrogen atom at position 3. The C2 position is the most reactive site for nucleophilic attack and functionalization, while the benzene ring (positions 4–7) allows for lipophilic modulation.

-

C2-Substitution: Critical for target specificity. Introduction of aryl, heteroaryl, or amino groups here dictates binding affinity (e.g., to kinase domains).

-

C6-Substitution: Often modulates metabolic stability and potency. Electron-withdrawing groups (F, Cl, NO2) at C6 frequently enhance antimicrobial and anticancer activity by altering the pKa of the system.

SAR Visualization

The following diagram illustrates the numbering system and the functional impact of substitution zones.

Figure 1: Functional mapping of the benzothiazole scaffold. C2 dictates target specificity, while C6 modulates physicochemical properties.

Therapeutic Applications: Mechanisms & Causality[3]

Oncology: Dual Targeting of EGFR and Tubulin

Benzothiazole derivatives exhibit potent anticancer activity through two primary mechanisms: inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and disruption of tubulin polymerization.

-

EGFR Inhibition: 2-arylbenzothiazoles mimic the adenine moiety of ATP, binding to the hinge region of the EGFR kinase domain. This prevents autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways).

-

Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, inhibiting microtubule assembly. This triggers G2/M phase cell cycle arrest and subsequent apoptosis.

Mechanism of Action: EGFR Signaling Blockade

Figure 2: Benzothiazole derivatives inhibit EGFR autophosphorylation, halting the RAS/RAF/MEK/ERK proliferative cascade.

Neuroprotection: The Riluzole Paradigm

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is the standard of care for Amyotrophic Lateral Sclerosis (ALS).[1] Its mechanism is multifaceted, centering on the mitigation of glutamate excitotoxicity.[2][1][3]

-

Glutamate Modulation: Riluzole inhibits the presynaptic release of glutamate.[2]

-

Ion Channel Blockade: It stabilizes the inactivated state of voltage-gated sodium channels (Nav), preventing repetitive neuronal firing.

-

Causality: By reducing synaptic glutamate levels, Riluzole prevents calcium influx into post-synaptic motor neurons, thereby inhibiting the calcium-mediated enzymatic cascades that lead to cell death.

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are designed with built-in validation steps.

Synthesis: Oxidative Cyclization of 2-Aminothiophenol

This is the most robust method for generating 2-substituted benzothiazoles.

Reagents: 2-Aminothiophenol, Aromatic Aldehyde, Sodium Metabisulfite (oxidant), DMSO/Ethanol.

Workflow:

-

Condensation: Dissolve 2-aminothiophenol (1.0 eq) and the substituted benzaldehyde (1.0 eq) in Ethanol.

-

Reflux: Heat at 80°C for 4–6 hours. Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the aldehyde spot.

-

Cyclization/Oxidation: If using an aldehyde, an oxidant is required to dehydrogenate the intermediate benzothiazoline. Add Sodium Metabisulfite (1.5 eq) and reflux for an additional 2 hours.

-

Workup: Pour reaction mixture into crushed ice. The precipitate is the crude benzothiazole.

-

Purification: Recrystallize from hot ethanol.

Biological Validation: MTT Cytotoxicity Assay

To validate anticancer potential, the MTT assay measures metabolic activity as a proxy for cell viability.

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add benzothiazole derivatives at graded concentrations (0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Data Presentation Template:

| Compound ID | R-Substituent (C2) | R'-Substituent (C6) | IC50 (MCF-7) [µM] | IC50 (A549) [µM] |

| BZT-01 | Phenyl | H | 45.2 ± 1.2 | 52.1 ± 2.0 |

| BZT-02 | 4-Cl-Phenyl | F | 12.4 ± 0.8 | 15.6 ± 1.1 |

| BZT-03 | 4-NO2-Phenyl | Cl | 3.1 ± 0.2 | 4.5 ± 0.5 |

| Riluzole | Amino | OCF3 | >100 | >100 |

Future Perspectives

The future of benzothiazole pharmacology lies in Proteolysis Targeting Chimeras (PROTACs) . By tethering a benzothiazole moiety (binding to a target protein like EGFR) to an E3 ligase ligand, researchers can induce the ubiquitination and degradation of the target protein rather than simple inhibition. This overcomes resistance mechanisms arising from mutation-driven binding site alterations.

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

-

Riluzole: A review of its pharmacodynamic and pharmacokinetic properties. PubMed. Available at: [Link]

-

EGFR tyrosine kinase targeted compounds: in vitro antitumor activity. PubMed Central. Available at: [Link]

-

Examples of benzothiazole‐based tubulin polymerization inhibitors. ResearchGate. Available at: [Link]

Application Note: A Practical Guide to the Antimicrobial Evaluation of 1,3-Benzothiazole Derivatives Using the Kirby-Bauer Disc Diffusion Method

Abstract

The persistent rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,3-benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This application note provides a detailed, field-proven protocol for the preliminary evaluation of the antimicrobial properties of newly synthesized 1,3-benzothiazole derivatives using the Kirby-Bauer disc diffusion method. Grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide is designed for researchers, scientists, and drug development professionals.[4][5] It emphasizes the causality behind experimental choices to ensure the generation of reproducible, reliable, and scientifically valid data.

Introduction: The Rationale for Benzothiazole Evaluation

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[3] Its derivatives are known to possess diverse pharmacological properties, including anticancer, anti-inflammatory, and notable antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][6] The mechanism of action can vary, with some derivatives inhibiting essential enzymes like DNA gyrase or peptide deformylase.[7]

The initial screening of these novel compounds for antimicrobial efficacy is a critical step in the drug discovery pipeline. The Kirby-Bauer disc diffusion test is a widely accepted, simple, and cost-effective qualitative method for this purpose.[8][9] It provides a visual and preliminary assessment of a compound's ability to inhibit microbial growth, guiding the selection of promising candidates for more quantitative analyses like Minimum Inhibitory Concentration (MIC) determination.[10][11]

Principle of the Disc Diffusion Method

The Kirby-Bauer method is based on the diffusion of an antimicrobial agent from a saturated paper disc through an agar medium uniformly inoculated with a test microorganism.[12][13][14] When the plate is incubated, the compound diffuses into the agar, creating a concentration gradient; the concentration is highest near the disc and decreases with distance.[11] If the benzothiazole derivative is effective at inhibiting the growth of the microorganism, a clear, circular area of no growth, known as the "zone of inhibition," will appear around the disc after incubation.[8][11][12] The diameter of this zone is inversely proportional to the minimum concentration of the compound required to inhibit the organism's growth, though it is not a direct measure of MIC.[10][15]

Experimental Workflow Diagram

The following diagram outlines the key stages of the disc diffusion assay for evaluating 1,3-benzothiazole derivatives.

Caption: Workflow for antimicrobial screening via disc diffusion.

Detailed Protocols & Methodologies

This section provides a step-by-step protocol. Adherence to these standardized steps is paramount for achieving reproducible results.[12]

Materials and Reagents

-

Test Compounds: Synthesized 1,3-benzothiazole derivatives.

-

Solvent: High-purity Dimethyl sulfoxide (DMSO) or other appropriate solvent that dissolves the test compounds and has no intrinsic antimicrobial activity at the concentration used.

-

Media: Mueller-Hinton Agar (MHA) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[11][13] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal inhibitory components. For fastidious organisms, supplemented media may be required as per CLSI or EUCAST guidelines.[5][16]

-

Blank Paper Discs: Sterile, 6 mm diameter.

-

Control Antibiotic Discs: e.g., Ciprofloxacin (5 µg), Gentamicin (10 µg).

-

Microorganisms: Quality control strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates.[17]

-

Inoculum Preparation: Sterile saline (0.9%), Tryptic Soy Broth (TSB), McFarland 0.5 turbidity standard.[4][13]

-

Sterile Supplies: Petri dishes (100 mm or 150 mm), cotton swabs, micropipettes, forceps, inoculating loops.

Protocol: Step-by-Step

Step 1: Preparation of Test and Control Discs

-

Dissolve Compounds: Prepare stock solutions of the 1,3-benzothiazole derivatives in a minimal amount of sterile DMSO to achieve the desired final concentration (e.g., 1 mg/mL).

-

Impregnate Discs: Aseptically apply a precise volume (e.g., 10 µL) of each compound's stock solution onto a sterile blank paper disc to achieve the desired load (e.g., 10 µ g/disc ).

-

Dry Discs: Allow the discs to dry completely in a sterile environment (e.g., a laminar flow hood) before application to the agar plate. This prevents the solvent from directly affecting the test.

-

Prepare Controls:

-

Solvent Control: Impregnate a blank disc with the same volume of the pure solvent (e.g., 10 µL of DMSO) and let it dry. This is crucial to ensure the solvent itself does not inhibit bacterial growth.

-

Positive Control: Use commercially available discs of standard antibiotics.

-

Negative Control: A sterile, blank, unimpregnated disc can also be used.

-

Step 2: Preparation of Bacterial Inoculum

Causality: The density of the bacterial inoculum is a critical variable. A suspension that is too dense will result in smaller zones of inhibition, while a suspension that is too light will produce larger zones.[12] Standardization to a 0.5 McFarland turbidity standard ensures a consistent bacterial concentration (approximately 1 x 10⁸ to 2 x 10⁸ CFU/mL) for reproducible results.[4]

-

Using a sterile loop, select 4-5 well-isolated, morphologically similar colonies from an 18-24 hour culture on a non-selective agar plate.[4]

-

Transfer the colonies into a tube containing 2-5 mL of sterile saline or TSB.[4]

-

Vortex the tube thoroughly to create a uniform, smooth suspension.[4]

-

Adjust the turbidity of the suspension by visually comparing it to a 0.5 McFarland standard against a white background with contrasting black lines.[4] If the suspension is too dense, add more sterile saline. If it is too light, add more bacterial colonies.

-

Crucially, use the standardized inoculum within 15 minutes of preparation to maintain the viability and density of the bacterial population. [4]

Step 3: Inoculation of Mueller-Hinton Agar Plates

Causality: The goal is to create a confluent, uniform "lawn" of bacterial growth. Uneven inoculation will lead to irregularly shaped zones of inhibition, making accurate measurement impossible.

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[8]

-

Remove excess fluid by rotating the swab firmly against the inside wall of the tube above the liquid level.[4][8]

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking.[4][8]

-

Finally, run the swab around the entire rim of the agar to ensure full coverage.[8]

-

Allow the plate to sit for 3-5 minutes (but no more than 15 minutes) for the surface moisture to be absorbed before applying the discs.[14]

Step 4: Application of Discs and Incubation

-

Using sterile forceps or a disc dispenser, place the prepared benzothiazole derivative discs, solvent control disc, and positive control antibiotic disc onto the inoculated agar surface.[4][8]

-

Ensure discs are spaced far enough apart (at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[14] Do not place discs closer than 10-15 mm from the edge of the plate.[14]

-

Gently press each disc down to ensure complete and firm contact with the agar surface. Do not move a disc once it has touched the agar , as diffusion begins immediately.[8][13]

-

Incubate the plates within 15 minutes of disc application. Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air for most non-fastidious bacteria.[10]

Trustworthiness: A Self-Validating System through Quality Control

To ensure the validity and reliability of your results, a robust quality control (QC) system is non-negotiable.[17][18]

-

Routine QC: On each day of testing, you must test standard QC strains (e.g., E. coli ATCC 25922) against reference antibiotics (e.g., Ciprofloxacin).[17][19] The resulting zone diameters must fall within the acceptable ranges published by CLSI or EUCAST.[20] If the QC results are out of range, all results obtained for the novel compounds in that batch are considered invalid, and troubleshooting is required.[17][19]

-

Media and Discs: Check the performance of each new batch of MHA and antimicrobial discs.[21]

-

Purity Check: After reading the results, perform a purity check by picking a colony from the lawn of growth and streaking it onto a new plate to ensure no contamination occurred.

Data Collection and Interpretation

-

Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the 6 mm disc) to the nearest whole millimeter (mm) using a ruler, sliding calipers, or a zone reader.[8] Measurements should be taken from the underside of the plate against a dark, non-reflective background.[8]

-

Interpretation: The zone diameter provides a qualitative measure of activity.

-

No Zone: If there is no zone of inhibition (or if it is equal to the disc diameter of 6 mm), the compound is considered inactive against that microorganism at the tested concentration.

-

Zone Present: A zone of inhibition indicates antimicrobial activity. The larger the zone, the more potent the compound may be.

-

Solvent Control: The solvent control disc should show no zone of inhibition. If it does, the results for the test compounds are invalid as the solvent is contributing to the antimicrobial effect.

-

-

Data Presentation: Record the results systematically.

Table 1: Example Data Presentation for Antimicrobial Screening

| Compound ID | Concentration (µ g/disc ) | S. aureus ATCC 25923 Zone of Inhibition (mm) | E. coli ATCC 25922 Zone of Inhibition (mm) |

| BZT-001 | 10 | 18 | 14 |

| BZT-002 | 10 | 22 | 19 |

| BZT-003 | 10 | 0 | 0 |

| Ciprofloxacin (Control) | 5 | 32 | 35 |

| DMSO (Solvent) | 10 µL | 0 | 0 |

Conclusion

The disc diffusion method serves as an invaluable primary screening tool in the quest for new antimicrobial agents. When performed according to standardized protocols with rigorous quality control, it reliably identifies promising 1,3-benzothiazole derivatives that warrant further investigation. Compounds demonstrating significant zones of inhibition in this assay should be advanced to quantitative testing (e.g., broth microdilution) to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a more complete picture of their therapeutic potential.

References

- Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. (2007). Arzneimittel-Forschung. (Drug Research).

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.

- Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research.

-

Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry.

- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class.

- Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (2011). Arabian Journal of Chemistry.

- Quality Control of Antimicrobial Susceptibility Testing.

- Disk Diffusion. Microbiology Info.com.

- BSAC Standardized Disc Susceptibility Testing Method. British Society for Antimicrobial Chemotherapy.

- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.

- Determination of antimicrobial resistance by disk diffusion. (2022). Technical University of Denmark.

-

Disk diffusion test. Wikipedia. [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules. [Link]

- Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.

- Fleming Fund F 2025 Antimicrobial susceptibility testing: 3.3 Measuring and interpreting the test. The Open University.

-

Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (2023). Journal of Agricultural and Food Chemistry. [Link]

- The CDS Antibiotic Susceptibility Test: 2. Materials and Methods.

-

Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. (2014). Clinical Microbiology and Infection. [Link]

- Disk diffusion method. SEAFDEC/AQD Institutional Repository.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIRSA.

-

Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Medicinal Chemistry. [Link]

- EUCAST Disk Diffusion Guide v6.0. Scribd.

- Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. ANSI Webstore.

-

Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

- Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases.

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). International Journal of Molecular Sciences. [Link]

- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Zone of Inhibition. Nelson Labs. [Link]

-

Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link]

- CLSI M100-Ed34:2024 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.

- M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria.

-

Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944, a Novel Bacterial Type II Topoisomerase Inhibitor Antimicrobial Agent. (2014). Journal of Clinical Microbiology. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asm.org [asm.org]

- 5. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. Disk Diffusion | MI [microbiology.mlsascp.com]

- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 14. pdb.apec.org [pdb.apec.org]

- 15. open.edu [open.edu]

- 16. bsac.org.uk [bsac.org.uk]

- 17. microbiologyclass.net [microbiologyclass.net]

- 18. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bsac.org.uk [bsac.org.uk]

- 20. szu.gov.cz [szu.gov.cz]

- 21. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - TW [thermofisher.com]

Troubleshooting solubility issues with 1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-methyl-3H-1lambda6,2-benzothiazole-1,3-dione, commonly known as N-Methylsaccharin. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will delve into the physicochemical properties of this compound, provide a logical troubleshooting workflow, and offer step-by-step protocols to ensure successful preparation of your solutions.

FAQ 1: What are the fundamental properties of N-Methylsaccharin, and how do they impact its solubility?

Understanding the physicochemical nature of N-Methylsaccharin is the first step in troubleshooting. Unlike its parent compound, saccharin, N-Methylsaccharin has a methyl group attached to the nitrogen atom of the sulfonamide group.[1] This structural change is critical as it removes the acidic proton present in saccharin, which has a pKa of approximately 1.6.[2]

The Causality: The parent saccharin molecule is acidic and often used as a highly water-soluble sodium or calcium salt.[2][3][4] The N-methyl group in your compound prevents the formation of such salts through simple pH adjustment. Therefore, strategies that work for saccharin will not apply here. N-Methylsaccharin should be treated as a neutral, moderately lipophilic molecule, and solubility strategies must be adapted accordingly.

Below is a summary of its key properties:

| Property | Value | Source |

| Synonyms | 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, N-Methyl Saccharin | [1][5] |

| Molecular Formula | C8H7NO3S | [1] |

| Molecular Weight | 197.21 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~131 °C | [5] |

| LogP (Saccharin) | 0.91 (Used as an estimate for polarity) | [6] |

A Logical Approach to Troubleshooting Solubility

When encountering solubility issues, a systematic approach can save time and resources. We recommend following a tiered strategy, starting with the simplest methods before moving to more complex formulation techniques. The following workflow illustrates this decision-making process.

Caption: A step-by-step workflow for troubleshooting N-Methylsaccharin solubility.

Detailed Troubleshooting Guides & Protocols

Q2: My N-Methylsaccharin is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What are my immediate next steps?

This is a common observation. The moderate lipophilicity of N-Methylsaccharin limits its solubility in purely aqueous systems, especially at concentrations above the low millimolar range.

Protocol 1: Enhanced Physical Dissolution

This protocol aims to increase the rate of dissolution by adding energy to the system.

-

Weigh the required amount of N-Methylsaccharin into a sterile glass vial.

-

Add approximately 80% of the final required volume of your aqueous buffer.

-

Add a sterile magnetic stir bar and place the vial on a stirrer hotplate.

-

Stir the suspension at a moderate speed.

-

Gently heat the solution to 37-40°C. Avoid boiling, as the compound's stability at high temperatures in aqueous solutions is not well characterized.[3]

-

If the solid persists, transfer the vial to a sonication bath and sonicate in 5-10 minute intervals.

-

Once dissolved, allow the solution to cool to room temperature . Crucially, observe if any precipitate forms upon cooling. If it remains clear, the concentration is achievable. If it precipitates, this concentration is not stable in this solvent system, and you must proceed to the next protocol.

-

Adjust to the final volume with your buffer.

Q3: How do I prepare a concentrated stock solution for use in cell culture or biochemical assays?

For poorly water-soluble compounds, the standard and most effective practice is to first create a highly concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is the most common choice.

Protocol 2: Preparation of a Concentrated Stock in DMSO

-

Determine the maximum allowable concentration of DMSO in your final experimental system. For most cell-based assays, this is typically between 0.1% and 0.5% (v/v) to avoid solvent-induced artifacts.

-

Calculate the required concentration of your stock solution. For example, to achieve a final concentration of 10 µM in your assay with a 0.1% DMSO limit, you need to make a 10 mM stock solution (a 1:1000 dilution).

-

Weigh the N-Methylsaccharin into a suitable vial.

-

Add the calculated volume of high-purity, anhydrous DMSO.

-

Mix thoroughly by vortexing or gentle agitation until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

-

Store the stock solution appropriately. For long-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.

Q4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my buffer. How do I fix this?

This phenomenon, known as "crashing out," occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous buffer). The key is to manage this transition.

Caption: The mechanism of precipitation upon dilution of an organic stock.

Protocol 3: Mitigating Precipitation Upon Dilution

-

Increase Dilution Factor: The simplest method is to use a more dilute stock solution, if possible. This reduces the magnitude of the concentration change during dilution.

-

Modify Mixing Technique:

-

Add the DMSO stock to your aqueous buffer, not the other way around.

-

Pipette the stock solution directly into the bulk of the buffer while the buffer is being actively vortexed or stirred. This promotes rapid dispersal and avoids localized areas of high concentration.

-

-

Use an Intermediate Solvent: For particularly challenging dilutions, a two-step process can be effective. Dilute the DMSO stock into a small volume of a co-solvent like ethanol or PEG 400 before adding this intermediate solution to the final aqueous buffer.

Q5: What advanced formulation strategies can be considered for in vivo studies or very high required concentrations?

For preclinical studies or demanding in vitro models, more advanced formulation strategies may be necessary to enhance solubility and bioavailability.[8][9] These methods require specialized expertise but are powerful tools.

-

Co-solvents: Water-miscible organic solvents like polyethylene glycol (PEG 300/400), propylene glycol, or glycerin can be included in the final aqueous vehicle to increase the overall solvent capacity for the compound.[7]

-

Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[7][10] Common examples include polysorbate 80 (Tween® 80) and various Cremophor® grades.

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used example.

These advanced approaches often require significant formulation development and stability testing.

References

-

Jain, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

-

World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

-

Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

-

Jürging, M. (2024). Saccharin – an exclusive overview of 6 different variants of this sweetener. Jungbunzlauer. [Link]

-

Lee, S. (2020). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. MDPI. [Link]

-

Wikipedia. Saccharin. Wikipedia. [Link]

-

Unknown Author. SACCHARIN. Food and Agriculture Organization of the United Nations. [Link]

-

Dmirty. Sodium saccharin. Kristallov.net. [Link]

-

Health Canada. (2014). Sodium Saccharinate. Government of Canada. [Link]

-

PubChem. Saccharin. National Center for Biotechnology Information. [Link]

-

BiochemiCalc. Buffer Preparation. BiochemiCalc. [Link]

Sources

- 1. CAS 15448-99-4: N-Methylsaccharin | CymitQuimica [cymitquimica.com]

- 2. Saccharin - Wikipedia [en.wikipedia.org]

- 3. idc-online.com [idc-online.com]

- 4. Sodium saccharin [dmishin.github.io]

- 5. N-Methylsaccharin | 15448-99-4 [sigmaaldrich.com]

- 6. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

Optimizing reaction conditions for the synthesis of benzothiazole derivatives

Topic: Reaction Conditions & Troubleshooting for Benzothiazole Derivatives Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Introduction: The Benzothiazole Scaffold

The benzothiazole moiety is a pharmacophore of immense significance, found in antitumor agents, imaging ligands (e.g., for

This guide moves beyond textbook procedures to address the thermodynamic and kinetic bottlenecks of this reaction. We provide validated protocols and a diagnostic troubleshooting engine to ensure high-fidelity synthesis.

Module 1: Strategic Reaction Optimization

1.1 Solvent Selection & Activation Energy

The choice of solvent is not merely about solubility; it is the primary driver of activation energy in catalyst-free systems.

-

Glycerol (Recommended for Green/Scale-up): Glycerol acts as a double-edged promoter. It solubilizes organic reactants at high temperatures and, crucially, activates the carbonyl electrophile via strong hydrogen bonding network, mimicking Lewis acid catalysis without metal contamination.

-

DMSO/DMF: Excellent for solubility but prone to difficult workups and potential thermal decomposition at the high temperatures often required for cyclization.

-

Ethanol/Methanol: Good for room-temperature catalytic methods (e.g.,

or

1.2 Catalyst Kinetics

-

Oxidative Promoters (

, -

Lewis Acids (

,

Module 2: Validated Experimental Protocols

Protocol A: Catalyst-Free Green Synthesis in Glycerol

Best for: High purity requirements, avoiding metal scavengers, and scale-up.

Reagents:

-

2-Aminothiophenol (1.0 equiv)[2]

-

Aromatic Aldehyde (1.0 equiv)[2]

-

Glycerol (Solvent, ~5-10 volumes)[1]

Step-by-Step:

-

Preparation: In a round-bottom flask, suspend 2-aminothiophenol (10 mmol) and the aldehyde (10 mmol) in glycerol (10 mL).

-

Activation: Heat the mixture to 90–100 °C . The suspension will typically clarify into a homogeneous solution as the temperature rises.

-

Reaction: Stir for 30–60 minutes. Monitor via TLC (System: Hexane/EtOAc 4:1).

-

Checkpoint: Look for the disappearance of the thiol spot and the appearance of a fluorescent blue/green spot (benzothiazole) under UV.

-

-

Quench & Workup: Cool the mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Filter, wash copiously with water (to remove glycerol), and dry.

-

Purification: Recrystallize from hot ethanol.

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Rapid synthesis, difficult substrates, and room temperature reactions.

Reagents:

-

2-Aminothiophenol (1.0 equiv)[2]

-

Molecular Iodine (

) (10-20 mol%) -

Solvent: Ethanol or Acetonitrile[6]

Step-by-Step:

-

Mixing: Dissolve 2-aminothiophenol (1 mmol) and aldehyde (1 mmol) in Ethanol (5 mL).

-

Catalysis: Add molecular iodine (0.1 mmol). Stir at Room Temperature for 10–30 minutes.

-

Observation: The reaction mixture typically darkens initially and may lighten as iodine is consumed/cycled.

-

Quench: Add saturated aqueous

(sodium thiosulfate) to quench unreacted iodine (solution turns clear/yellow). -

Extraction: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over

Module 3: Troubleshooting & Diagnostics (Q&A)

Q1: My yield is low (<40%), and I see a spot on TLC that doesn't move much (low

-

Preventative: Use fresh 2-aminothiophenol.[2] If the liquid is dark yellow/brown, distill it before use.

-

Process: Run the reaction under an inert atmosphere (

or Ar). -

Rescue: Add a reducing agent (e.g.,

in situ) before adding the aldehyde to break the disulfide, though this is rarely as effective as using fresh reagents.

Q2: I isolated a product, but the NMR shows aliphatic protons around 6.0-7.0 ppm and the melting point is too low. Is it an impurity? Diagnosis: You have isolated the Benzothiazoline Intermediate . Explanation: The reaction proceeds in two stages:[1][5] (1) Condensation to form the imine/cyclization to benzothiazoline, and (2) Oxidation to benzothiazole.[3][5] If the oxidation step is insufficient, the non-aromatic benzothiazoline persists. Solution:

-

Immediate: Dissolve your crude product in ethanol and treat with an oxidant (e.g.,

, -

Future: Ensure the reaction is open to air (if using air as oxidant) or increase the catalyst loading (if using

).

Q3: My product decomposes on the silica column. How do I purify it? Diagnosis: Acid-Sensitivity . Explanation: Some electron-rich benzothiazoles or those with basic amino side chains can degrade or stick irreversibly to the acidic sites on silica gel. Solution:

-

Neutralization: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in hexane.

-

Alternative: Use Neutral Alumina instead of silica gel.

-

Recrystallization: For many derivatives, recrystallization from Ethanol/Water mixtures is superior to chromatography.

Module 4: Data & Visualization

4.1 Catalyst Efficiency Comparison

| Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) | Green Score |

| Glycerol (No Cat) | Glycerol | 90-100 | 30-60 | 90-95 | High |

| Ethanol | 25 (RT) | 10-30 | 85-92 | Med | |

| Alcohol | Reflux | 60-120 | 80-88 | Med | |

| Ethanol | 25 (RT) | 45-60 | 85-94 | High |

4.2 Reaction Mechanism: Radical Oxidative Cyclization

This diagram illustrates the radical pathway common in oxidative cyclizations (e.g., using Iodine or Photoredox).

Caption: Radical oxidative cyclization pathway. Single Electron Transfer (SET) generates a radical cation, triggering cyclization and subsequent aromatization.

4.3 Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Caption: Diagnostic decision tree for common benzothiazole synthesis failures.

References

-

BenchChem. (2025).[2][3][5][7] Comparison of different catalysts for the synthesis of benzothiazoles from 2-Aminothiophenol. BenchChem Technical Guides. Link

-

Moghaddam, F. M., et al. (2005).[8] Oxidative Cyclization of Thiobenzanilides to Benzothiazoles Using N-Benzyl-DABCO Tribromide under Mild Conditions. Synlett. Link

-

Maleki, B., et al. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 17(6), 6013-6021. Link

-

Han, Y., et al. (2015). Photocatalyzed Intramolecular C–S Bond Formation: Green Synthesis of 2-Substituted Benzothiazoles. The Journal of Organic Chemistry. Link[9]

-

BenchChem. (2025).[2][3][5][7] Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Technical Support. Link

Sources

- 1. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sci-hub.box [sci-hub.box]

- 9. pubs.acs.org [pubs.acs.org]

Improving the blood-brain barrier permeability of benzothiazole derivatives

Welcome to the Benzothiazole Optimization & BBB Support Center.

I am Dr. Aris, Senior Application Scientist. I specialize in CNS-targeted medicinal chemistry. You are likely here because your benzothiazole lead—despite showing potent affinity for its target (e.g., kinase, amyloid aggregate, or adenosine receptor)—is failing to achieve sufficient brain exposure (

This guide bypasses generic advice. We will focus on the specific physicochemical liabilities of the benzothiazole scaffold (planarity, lipophilicity, and P-gp recognition) and how to troubleshoot the assays that validate them.

Module 1: Molecular Design & In Silico Optimization

The Core Problem: Benzothiazoles are "privileged scaffolds," but they are often flat, lipophilic aromatic systems. This invites two major BBB adversaries: Non-specific Plasma Protein Binding (PPB) and P-glycoprotein (P-gp) Efflux .

Q: My benzothiazole has a LogP of 3.5. Why is the CNS MPO score still low?

A: You are likely failing on Hydrogen Bond Donors (HBD) or Topological Polar Surface Area (TPSA) . While a LogP of 2–4 is ideal, the CNS Multiparameter Optimization (MPO) algorithm penalizes molecules heavily for having high HBD counts (>2) or high TPSA (>90 Ų). Benzothiazoles often require an amide or urea linker to the side chain; these are HBD hotspots.

Corrective Actions:

-

Calculate CNS MPO: Ensure your score is > 4.0 (Scale 0–6).

-

Mask H-Bond Donors: Methylate exposed amides or convert them to intramolecular H-bonds (e.g., forming a pseudo-ring).

-

Bioisosteric Replacement: Replace the hydrogen on the benzothiazole 2-position or side chains with Fluorine . This modulates

and blocks metabolic soft spots without adding significant bulk.

Technical Insight: The drug Riluzole (a benzothiazole) penetrates the BBB effectively because it is small (MW 234), has moderate lipophilicity, and lacks excessive H-bond donors.

Module 2: Troubleshooting PAMPA-BBB Assays

Context: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion.[1][2] Benzothiazoles often give false negatives here due to solubility issues.

Q: My compound precipitates in the donor well. How do I fix this?

A: Benzothiazoles suffer from "brick dust" insolubility due to

-

Diagnosis: If the UV/LC-MS signal in the donor well drops significantly after incubation compared to

, your compound has crashed out or bound to the plastic. -

Protocol Adjustment:

-

Cosolvent: Increase DMSO to 5% (if membrane stable) or use 20% HP-

-CD (Hydroxypropyl-beta-cyclodextrin) in the donor buffer. Cyclodextrins maintain solubility without disrupting the lipid membrane significantly. -

Check Recovery: Always calculate Mass Retention (

).

-

Q: I have high PAMPA permeability ( cm/s) but no brain uptake in vivo. Why?

A: PAMPA is a "blind" lipid filter. It cannot see Efflux Transporters . Benzothiazoles are notorious substrates for P-gp (MDR1) and BCRP . A high PAMPA score combined with low in vivo exposure is the classic signature of an efflux substrate. You must move to a cell-based assay immediately.

Module 3: The Efflux Liability (MDCK-MDR1 Assay)

Context: This is the "Go/No-Go" gate. We use Madin-Darby Canine Kidney cells transfected with the human MDR1 gene to calculate the Efflux Ratio (ER).

Q: How do I interpret the Efflux Ratio (ER) for my benzothiazole?

A: The ER is calculated as:

-

ER < 2.0: Passive diffusion dominates. Good candidate.

-

ER > 2.0: Active efflux is occurring.[3]

-

ER > 10.0: Strong P-gp substrate. Unlikely to cross BBB unless

is extremely high.

Q: My assay results are highly variable. Is the monolayer intact?

A: Benzothiazoles can be cytotoxic at high concentrations (e.g., 10

-

Lucifer Yellow (LY) Test: Co-incubate with LY. If LY permeability (

) > -

TEER Measurement: Transepithelial Electrical Resistance must be > 1200

before starting. -

Positive Control: Run Prazosin or Verapamil . If these do not show high ER, the cells have lost transporter expression.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing benzothiazole BBB permeability, integrating in silico design with experimental validation.

Caption: Logical workflow for optimizing benzothiazole derivatives, prioritizing MPO scoring before moving to costly cell-based efflux assays.

Summary of Assay Metrics & Targets

Use this table to benchmark your benzothiazole derivatives.

| Parameter | Assay / Method | Target Value | Troubleshooting High Failure Rates |

| CNS MPO | In Silico Calculation | Score ≥ 4.0 (out of 6) | Reduce TPSA (<90) or lower LogP (<4). |

| Passive Permeability ( | PAMPA-BBB | > 4.0 | Check aqueous solubility; add cosolvents. |

| Efflux Ratio (ER) | MDCK-MDR1 (Bidirectional) | < 2.0 | Molecule is a P-gp substrate.[3][4][5] Remove H-bond donors.[6] |

| Recovery | PAMPA / MDCK | > 70% | High non-specific binding. Use low-binding plasticware. |

| Monolayer Integrity | TEER (MDCK) | > 1200 | Compound toxicity. Reduce concentration or incubation time. |

References

-

Wager, T. T., et al. (2010).[7] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool for Drug Design. ACS Chemical Neuroscience.[8]

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

-

Wang, Q., et al. (2014). MDR1-MDCK Permeability Assay: A Standardized Protocol for Assessment of P-glycoprotein Efflux. Nature Protocols.

-

Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry.

-

Gomez, L., et al. (2016). Benzothiazoles as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry.

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 4. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. scientificarchives.com [scientificarchives.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

Technical Support Center: Characterization of Complex Benzothiazole Structures

Welcome to the technical support center for the characterization of complex benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the structural elucidation of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and resolve difficult characterization problems.

Part 1: Purification and Stability Issues

The journey to a well-characterized molecule begins with a pure sample. Benzothiazoles, while generally stable, can present unique purification challenges that, if unaddressed, will complicate all subsequent analytical steps.

Q1: My benzothiazole derivative is streaking severely during silica gel column chromatography. What is causing this, and how can I achieve better separation?

A1: This is a classic problem often rooted in the interaction between the benzothiazole moiety and the stationary phase.

Causality: The nitrogen and sulfur heteroatoms in the benzothiazole ring possess lone pairs of electrons, making the molecule basic. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This can lead to strong, non-specific binding or even acid-catalyzed degradation of sensitive compounds on the column, resulting in poor separation, tailing, or streaking of the product spot.[1]

Troubleshooting Protocol:

-

Neutralize the Stationary Phase: Before running your column, pre-treat the silica gel. A common and effective method is to use an eluent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or pyridine.[1] This neutralizes the acidic silanol groups, preventing strong interactions and allowing for cleaner elution.

-

Switch the Stationary Phase: If neutralization is insufficient, consider using a different stationary phase altogether. Neutral or basic alumina can be excellent alternatives for purifying basic compounds like many benzothiazoles.[2]

-

Alternative Purification Techniques: If chromatography proves difficult, revert to classical purification methods.

-

Recrystallization: This is often the best method for obtaining highly pure crystalline solids. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

-

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller quantities, this can be a highly effective, albeit lower-throughput, alternative.

-

| Issue | Potential Cause | Recommended Solution |

| Streaking/Tailing | Strong interaction with acidic silica gel.[1] | Add 0.1-1% triethylamine to the mobile phase; switch to neutral alumina.[1][2] |

| Compound Stuck at Baseline | Mobile phase is not polar enough.[1] | Gradually increase eluent polarity (e.g., increase ethyl acetate in hexane, or switch to a DCM/methanol system).[1] |

| Compound Runs with Solvent Front | Mobile phase is too polar.[1] | Decrease eluent polarity (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).[1] |

| Suspected On-Column Degradation | Compound is unstable on acidic silica.[2] | Use a less acidic stationary phase like neutral alumina or consider recrystallization. |

Part 2: Navigating the Complexities of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural characterization. However, the fused aromatic system and diverse substitution patterns of benzothiazoles can lead to complex and often ambiguous spectra.

Q2: The aromatic signals in my ¹H NMR spectrum are overlapping in a complex multiplet. How can I confidently assign each proton?

A2: This is a very common challenge. The four protons on the benzo- portion of the benzothiazole ring often reside in a narrow chemical shift range (typically δ 7.0-8.5 ppm), leading to significant signal overlap, especially in complex derivatives.[3]

Expert Insight: Simple 1D ¹H NMR is often insufficient for unambiguous assignment. The key is to leverage two-dimensional (2D) NMR techniques, which reveal through-bond and through-space correlations.

Workflow for NMR Assignment:

Caption: Logical workflow for NMR-based structural elucidation.

Step-by-Step Protocol for 2D NMR Analysis:

-

¹H-¹H COSY (Correlation Spectroscopy): This is your starting point. It identifies protons that are coupled to each other (typically 2-3 bonds apart). This will allow you to trace out the connectivity of the protons on the benzene ring (e.g., H-4 couples to H-5, which couples to H-6, which couples to H-7).[4]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to.[5] This is invaluable for assigning the protonated carbons in your ¹³C spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for complex structures. It reveals correlations between protons and carbons that are 2-3 bonds away.[4] This is how you unambiguously assign quaternary (non-protonated) carbons and piece together different fragments of your molecule. For example, the H-4 proton will show an HMBC correlation to the C-2 carbon of the thiazole ring, definitively locking in the assignment.

-

D₂O Exchange: If you observe a broad, exchangeable proton (e.g., from an -NH₂, -OH, or -SH group), add a drop of D₂O to your NMR tube, shake, and re-acquire the ¹H spectrum. The signal for the exchangeable proton will disappear, confirming its identity.

Q3: I am struggling to differentiate between benzothiazole isomers. What are the key distinguishing spectral features?

A3: Isomers can be particularly challenging. The key is to look for subtle but diagnostic differences in their NMR and other spectral data.

Expert Insight: The substituent's position dramatically influences the electronic environment and, therefore, the chemical shifts of the nearby atoms.

| Feature | 2-Aminobenzothiazole | 2-Mercaptobenzothiazole | 2-Hydroxybenzothiazole |

| ¹H NMR (DMSO-d₆) | -NH₂ signal ~7.50 ppm (s)[6] | -SH signal ~13.5 ppm (s, broad)[6] | -NH signal ~11.8 ppm (s, broad)[6] |

| ¹³C NMR C-2 (DMSO-d₆) | ~168.1 ppm[6] | ~189.0 ppm | ~170.0 ppm |

| IR (KBr, cm⁻¹) | N-H stretch ~3400-3200 | S-H stretch (often weak/broad) ~2600-2550 | N-H stretch ~3100-3000, C=O stretch ~1660 |

Note on Tautomerism: Be aware that 2-hydroxybenzothiazole exists predominantly in its keto tautomeric form, benzothiazolin-2-one. This is why its IR spectrum shows a characteristic C=O stretch and its ¹H NMR shows an N-H proton signal. Similarly, 2-mercaptobenzothiazole can exist in a thione tautomeric form.[4] This phenomenon is crucial for correct spectral interpretation.

Part 3: Decoding Mass Spectrometry Fragmentation

Mass spectrometry (MS) provides vital molecular weight information, but interpreting the fragmentation patterns of complex benzothiazoles requires an understanding of their inherent structural stability and cleavage pathways.

Q4: My Electron Impact (EI) mass spectrum shows a very weak or absent molecular ion (M⁺) peak. How can I confirm the molecular weight of my compound?

A4: The absence of a molecular ion peak in EI-MS is common for molecules that are either thermally labile or fragment very readily upon electron impact. The high energy of EI can shatter the parent molecule into smaller, more stable fragments.[7]

Troubleshooting Protocol:

-

Switch to a Soft Ionization Technique: The solution is to use an ionization method that imparts less energy to the molecule.

-

Electrospray Ionization (ESI): This is the go-to method for polar, non-volatile molecules and is standard for LC-MS. It typically produces protonated molecules [M+H]⁺ or other adducts ([M+Na]⁺), which are very stable and clearly indicate the molecular weight.[8]

-

Chemical Ionization (CI): This gas-phase technique is gentler than EI and often produces a prominent [M+H]⁺ ion. It is a good alternative if you are using a GC-MS system.[9]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for very large or non-volatile molecules.

-

Decision Tree for MS Ionization:

Caption: Choosing the right ionization method in Mass Spectrometry.

Q5: What are the expected fragmentation patterns for benzothiazoles in EI-MS?

A5: While complex structures will have unique pathways, the core benzothiazole scaffold exhibits characteristic fragmentation. Understanding these helps in piecing together the structure from the spectral data.[10]

Common Fragmentation Pathways:

-

Cleavage of the 2-Substituent: The bond between the C-2 carbon and its substituent is often readily cleaved.

-

Formation of the Benzothiazole Cation: Loss of the substituent as a radical can lead to the formation of the stable benzothiazole cation (m/z 135) or a related fragment.[11]

-

Thiazole Ring Opening: The molecular ion can undergo cleavage of the thiazole ring, typically through the loss of neutral molecules like hydrogen cyanide (HCN) or carbon monosulfide (CS).[11]

| Fragmentation Process | Resulting Ion/Neutral Loss | Significance |

| Loss of H radical | [M-1]⁺ | Often seen in styryl-benzothiazoles, can be the base peak.[11] |

| Loss of 2-substituent (R•) | [M-R]⁺ | Confirms the mass of the substituent. |

| Formation of Benzothiazole Cation | C₇H₄NS⁺ (m/z 135) | A very common and diagnostic fragment for the core structure.[11] |

| Loss of HCN | [M-27]⁺ | Indicates cleavage of the thiazole ring.[11] |

| Loss of CS | [M-44]⁺ | Indicates an alternative cleavage of the thiazole ring.[11] |

Part 4: Challenges in X-Ray Crystallography

An X-ray crystal structure provides the ultimate, unambiguous proof of a molecule's three-dimensional architecture. However, obtaining a structure is entirely dependent on growing high-quality single crystals, which can be a significant bottleneck.[12]

Q6: I have a pure compound, but I am unable to grow X-ray quality single crystals. What strategies can I try?

A6: Crystal growth is often described as more of an art than a science. It requires patience and systematic screening of various conditions. The goal is to find conditions where your compound comes out of solution very slowly, allowing molecules to pack in an ordered lattice.

Expert Insight: Do not get discouraged by initial failures. A multi-pronged approach that varies solvents, temperature, and technique is essential.

Workflow for Crystal Growth:

Caption: A systematic approach to screening for single crystals.

Key Crystallization Techniques:

-

Slow Evaporation: Dissolve your compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) to near saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free area.

-

Vapor Diffusion (Solvent/Anti-Solvent): This is a highly effective method.

-

Dissolve your compound in a small amount of a good solvent.

-